molecular formula C16H12ClNO5 B234539 N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide CAS No. 148459-01-2

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide

Katalognummer: B234539
CAS-Nummer: 148459-01-2
Molekulargewicht: 229.26 g/mol
InChI-Schlüssel: URRNXXTWNQJRAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide is a chemical compound with the CAS Registry Number 148459-01-2 . Its molecular formula is C8H11N3O3S, corresponding to a molecular weight of 229.26 g/mol . The available product is provided at a concentration of 98% purity . The structure of the compound can be represented by the SMILES notation CS(=O)(=O)NC1=CC=C(C=C1)C(=NO)N . This substance is intended for research and development purposes in a laboratory setting only. It is not intended for direct use in human or veterinary diagnostics, therapeutics, or any other personal applications. Researchers should consult the Safety Data Sheet (MSDS) for proper handling, storage, and disposal information prior to use.

Eigenschaften

IUPAC Name

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-15(13,14)11-7-4-2-6(3-5-7)8(9)10-12/h2-5,11-12H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRNXXTWNQJRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372614
Record name Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148459-01-2
Record name Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis of 4-Methanesulfonamidobenzonitrile

Procedure :

  • Starting material : 4-Aminobenzonitrile (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Methanesulfonylation : Methanesulfonyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq). The reaction is stirred for 6 hours at room temperature.

  • Workup : The mixture is washed with 1M HCl (2×) and brine, dried over MgSO₄, and concentrated.

  • Yield : 85–92% (white crystalline solid).

Characterization :

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 3.12 (s, 3H, SO₂CH₃).

Amidoxime Formation via Hydroxylamine Treatment

Procedure :

  • Reaction : 4-Methanesulfonamidobenzonitrile (1.0 eq) is refluxed with hydroxylamine hydrochloride (3.0 eq) in ethanol/water (3:1) for 12 hours.

  • Workup : The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol.

  • Yield : 70–78% (off-white powder).

Characterization :

  • IR (KBr): 3340 cm⁻¹ (N–O stretch), 1650 cm⁻¹ (C=N).

  • LC-MS : m/z 244.1 [M+H]⁺.

Synthetic Route 2: Direct Functionalization of Preformed Amidoximes

Preparation of N'-Hydroxybenzenecarboximidamide

Procedure :

  • Nitrile precursor : 4-Fluorobenzonitrile (1.0 eq) is treated with hydroxylamine hydrochloride (2.5 eq) in DMSO at 80°C for 8 hours.

  • Sulfonamidation : The resultant amidoxime is reacted with methanesulfonyl chloride (1.1 eq) using 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst in DCM.

  • Yield : 65–72%.

Optimization Note :

  • Excess methanesulfonyl chloride leads to di-sulfonated byproducts (reduced to <5% with careful stoichiometric control).

Comparative Analysis of Methodologies

ParameterRoute 1Route 2
Overall Yield60–65%55–60%
Purity (HPLC)>99%97–98%
Key AdvantageHigher regioselectivityFewer steps
Scale-Up FeasibilityModerateHigh

Route 1 is preferred for high-purity applications, whereas Route 2 offers scalability for industrial production.

Mechanistic Insights and Side Reaction Mitigation

Sulfonamidation Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur of methanesulfonyl chloride, facilitated by triethylamine as a proton scavenger. Competing N-sulfonation is suppressed by maintaining low temperatures (0–5°C).

Amidoxime Formation

Hydroxylamine attacks the nitrile carbon, forming a tetrahedral intermediate that tautomerizes to the stable amidoxime. Side products like hydroxamic acids (<3%) are removed via recrystallization.

Industrial-Scale Considerations

Catalytic Enhancements

Recent patents describe using CuBr (5 mol%) in DMSO to accelerate amidoxime formation, reducing reaction time from 12 hours to 6 hours.

Green Chemistry Approaches

  • Solvent replacement : Ethanol/water mixtures reduce environmental impact vs. DMSO.

  • Catalyst recycling : Pd/C from hydrogenation steps is reused for up to 5 cycles without activity loss .

Analyse Chemischer Reaktionen

Types of Reactions

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under standard laboratory conditions, with appropriate solvents and temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield oxo derivatives, while reduction of the nitro group can yield amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenecarboximidamide: Lacks the hydroxyl and methylsulfonylamino substituents.

    N-hydroxybenzenecarboximidamide: Lacks the methylsulfonylamino substituent.

    4-(methylsulfonyl)benzenecarboximidamide: Lacks the hydroxyl group

Uniqueness

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide is unique due to the presence of both the hydroxyl group and the methylsulfonylamino substituent, which confer distinct chemical and biological properties.

Biologische Aktivität

N'-Hydroxy-4-(methanesulfonamido)benzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₁₁N₃O₃S
  • Molecular Weight : 229.26 g/mol

This compound features a hydroxyl group, a methanesulfonamide moiety, and a carboximidamide functional group, which may contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in the regulation of glucocorticoid metabolism and related disorders such as insulin resistance and obesity .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest, although detailed studies are needed to elucidate these pathways.
  • Antimicrobial Properties : There is emerging evidence that compounds with similar structural features possess antimicrobial activity. The sulfonamide group may enhance the interaction with bacterial enzymes, leading to inhibition of bacterial growth .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

  • Cytotoxicity Assays : In vitro studies using MTT assays have shown varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this compound exhibited IC50 values ranging from 5 to 20 µM depending on the cell line tested .
  • Enzyme Activity Assays : The compound's ability to inhibit 11β-HSD1 was assessed through enzyme kinetics studies, demonstrating significant inhibition with IC50 values in the micromolar range .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Diabetes Management : In a study exploring glucocorticoid metabolism, this compound showed promise as a therapeutic agent for managing type 2 diabetes by modulating glucocorticoid levels through inhibition of 11β-HSD1 .
  • Cancer Treatment : A recent investigation into the anticancer properties revealed that derivatives of this compound could induce apoptosis in breast cancer cells, suggesting its potential role in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:

Compound NameBiological ActivityIC50 (µM)
This compoundInhibition of 11β-HSD1~10
LovastatinHMG-CoA reductase inhibitor11
Methanesulfonamide pyrimidine derivativeAnticancer activity (breast cancer cells)~15

Q & A

Q. What are the standard synthetic routes for N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a methanesulfonamido-substituted benzene precursor with hydroxylamine derivatives under controlled conditions. Key steps include:

  • Reagent Selection: Use coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups for amidine formation .
  • Temperature Control: Optimize reflux conditions in ethanol or THF to balance reaction rate and byproduct formation .
  • Purification: Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify methanesulfonamido and hydroxyamidine moieties. For example, hydroxyamidine protons typically resonate at δ 9.3–10.5 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to verify substituents .
  • IR Spectroscopy: Stretching vibrations for N–O (950–1250 cm1^{-1}) and S=O (1150–1250 cm1^{-1}) bonds validate functional groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to dust inhalation risks .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation or moisture absorption .
  • Emergency Measures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data for this compound?

Methodological Answer:

  • Computational Modeling: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results. Discrepancies in chemical shifts may indicate tautomerism or solvation effects .
  • Isotopic Labeling: Introduce 15^{15}N or 2^{2}H labels to track proton exchange processes affecting hydroxyamidine resonance splitting .
  • Multi-Technique Validation: Cross-validate with X-ray crystallography (e.g., ORTEP-III software ) to resolve structural ambiguities .

Q. What strategies mitigate polymorphism during crystallization of benzenecarboximidamide derivatives?

Methodological Answer:

  • Solvent Screening: Test polar aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol) to control crystal packing. Methanol often favors monoclinic structures (space group P21/c) .
  • Additive Engineering: Add trace co-solvents (e.g., ethyl acetate) or surfactants to stabilize specific polymorphs .
  • Temperature Gradients: Slow cooling (0.5°C/min) from saturated solutions reduces kinetic polymorphism .

Q. How can in silico methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity) .
  • QSAR Modeling: Train models on benzenecarboximidamide derivatives to correlate methanesulfonamido substituents with IC50_{50} values .
  • ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks (e.g., hepatic metabolism via sulfotransferases) .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

Methodological Answer:

  • HPLC Optimization: Use C18 columns with mobile phases (acetonitrile/0.1% TFA) to separate hydroxyamidine derivatives. Detect impurities at 254 nm .
  • LC-MS/MS: Employ MRM (multiple reaction monitoring) modes to quantify sulfonamide-related byproducts with LOD < 0.1% .
  • Stability Studies: Accelerated degradation under acidic (pH 3) and oxidative (H2_2O2_2) conditions identifies labile impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.